molecular formula C27H47NO6 B590353 Mevastatin Hydroxy Acid t-Butylamine Salt CAS No. 262285-80-3

Mevastatin Hydroxy Acid t-Butylamine Salt

Cat. No.: B590353
CAS No.: 262285-80-3
M. Wt: 481.7 g/mol
InChI Key: KKUAUFTVXXYRIK-AGNATJBLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mevastatin Hydroxy Acid t-Butylamine Salt: is a derivative of mevastatin, a compound belonging to the statin class of drugs. Statins are well-known for their cholesterol-lowering properties, primarily through the inhibition of the enzyme HMG-CoA reductase. Mevastatin was initially isolated from the mold Penicillium citrinum and has since been studied for its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mevastatin Hydroxy Acid t-Butylamine Salt typically involves the hydrolysis of mevastatin to its hydroxy acid form, followed by the formation of a salt with t-butylamine. The hydrolysis step is often carried out under acidic or basic conditions, depending on the desired reaction pathway .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using Penicillium species to produce mevastatin. The mevastatin is then chemically modified to obtain the hydroxy acid form, which is subsequently reacted with t-butylamine to form the final salt .

Chemical Reactions Analysis

Types of Reactions: Mevastatin Hydroxy Acid t-Butylamine Salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Comparison with Similar Compounds

Uniqueness: Mevastatin Hydroxy Acid t-Butylamine Salt is unique due to its specific chemical structure, which allows for high-affinity binding to HMG-CoA reductase. This high binding affinity makes it a potent inhibitor of cholesterol biosynthesis, distinguishing it from other statins .

Properties

CAS No.

262285-80-3

Molecular Formula

C27H47NO6

Molecular Weight

481.7 g/mol

IUPAC Name

(3R,5R)-7-[(1S,2S,8S,8aR)-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid;2-methylpropan-2-amine

InChI

InChI=1S/C23H36O6.C4H11N/c1-4-14(2)23(28)29-20-7-5-6-16-9-8-15(3)19(22(16)20)11-10-17(24)12-18(25)13-21(26)27;1-4(2,3)5/h6,8-9,14-15,17-20,22,24-25H,4-5,7,10-13H2,1-3H3,(H,26,27);5H2,1-3H3/t14-,15-,17+,18+,19-,20-,22-;/m0./s1

InChI Key

KKUAUFTVXXYRIK-AGNATJBLSA-N

SMILES

CCC(C)C(=O)OC1CCC=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O.CC(C)(C)N

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1CCC=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O.CC(C)(C)N

Canonical SMILES

CCC(C)C(=O)OC1CCC=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O.CC(C)(C)N

Synonyms

(βR,δR,1S,2S,8S,8aR)-1,2,6,7,8,8a-Hexahydro-β,δ-dihydroxy-2-methyl-8-[(2S)-2-methyl-1-oxobutoxy]-1-naphthaleneheptanoate 2-Methyl-2-propanamine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.